4-Bromo-1,3-dimethyl-5-phenyl-1h-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1,3-dimethyl-5-phenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-8-10(12)11(14(2)13-8)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSJUXQHDCJHIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073067-95-4 | |
| Record name | 4-bromo-1,3-dimethyl-5-phenyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Bromo 1,3 Dimethyl 5 Phenyl 1h Pyrazole
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of 4-Bromo-1,3-dimethyl-5-phenyl-1H-pyrazole simplifies the synthetic challenge by disconnecting the target molecule into readily available starting materials. The most logical disconnections are at the C-Br bond and the bonds forming the pyrazole (B372694) ring.
The primary disconnection is the C4-Br bond, which suggests that the final step could be a direct bromination of the pyrazole core. This leads to the key precursor: 1,3-dimethyl-5-phenyl-1H-pyrazole .
Further disconnection of the pyrazole ring itself points to two primary synthons: a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. For 1,3-dimethyl-5-phenyl-1H-pyrazole, this disconnection reveals 1-phenylbutane-1,3-dione and methylhydrazine as the logical precursors. The methyl group at the N1 position originates from methylhydrazine, while the methyl and phenyl groups at the C3 and C5 positions, respectively, come from the dicarbonyl compound.
This analysis outlines a two-step synthetic pathway:
Formation of the 1,3-dimethyl-5-phenyl-1H-pyrazole ring.
Regioselective bromination at the C-4 position.
Classical Cyclocondensation Approaches for Pyrazole Ring Formation
The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry, with several well-established methods.
Cyclocondensation of Hydrazine Derivatives with 1,3-Dicarbonyl Compounds
The most traditional and widely used method for synthesizing pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. In the context of synthesizing the precursor 1,3-dimethyl-5-phenyl-1H-pyrazole, this involves the reaction of 1-phenylbutane-1,3-dione with methylhydrazine.
The reaction proceeds through a nucleophilic attack of the hydrazine nitrogen atoms on the carbonyl carbons of the dione, followed by dehydration to form the stable aromatic pyrazole ring. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, and may be heated to drive the reaction to completion. A notable challenge in this synthesis can be the formation of regioisomers when an unsymmetrical dicarbonyl and a substituted hydrazine are used. However, in the case of 1-phenylbutane-1,3-dione and methylhydrazine, the reaction generally favors the formation of 1,3-dimethyl-5-phenyl-1H-pyrazole due to the differing reactivity of the two carbonyl groups.
| Reactant 1 | Reactant 2 | Product |
| 1-Phenylbutane-1,3-dione | Methylhydrazine | 1,3-Dimethyl-5-phenyl-1H-pyrazole |
Synthesis via 1,3-Dipolar Cycloaddition Reactions
An alternative and powerful method for pyrazole synthesis is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. This approach involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, a common 1,3-dipole is a diazo compound or a nitrilimine, and the dipolarophile is typically an alkyne or an alkene.
To form a trisubstituted pyrazole like 1,3-dimethyl-5-phenyl-1H-pyrazole via this route, one could envision the reaction of a substituted diazo compound with an alkyne. However, this method is often more complex for producing specific substitution patterns compared to the direct cyclocondensation approach and may present challenges in controlling regioselectivity.
Multicomponent Reaction (MCR) Strategies for Pyrazole Synthesis
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. For pyrazole synthesis, MCRs can bring together three or more starting materials to rapidly construct the pyrazole core with various substituents.
While a specific one-pot, multicomponent synthesis for this compound is not prominently described, general MCR strategies for substituted pyrazoles often involve the in-situ formation of a 1,3-dicarbonyl compound or a related reactive intermediate, which then undergoes cyclization with a hydrazine. These methods are valued for their operational simplicity and the ability to generate diverse libraries of pyrazole derivatives.
Strategies for Regioselective Introduction of the Bromo Substituent at C-4
Once the 1,3-dimethyl-5-phenyl-1H-pyrazole precursor is obtained, the next step is the introduction of the bromine atom at the C-4 position. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions.
Direct Halogenation of Pyrazole Precursors (e.g., using N-bromosuccinimide)
The C-4 position of the pyrazole ring is the most electron-rich and sterically accessible position, making it the preferred site for electrophilic attack. Direct bromination of 1,3-dimethyl-5-phenyl-1H-pyrazole can be achieved using a variety of brominating agents.
N-bromosuccinimide (NBS) is a mild and highly effective reagent for the regioselective bromination of pyrazoles at the C-4 position. nih.gov The reaction is typically carried out in a suitable solvent, such as chloroform (B151607) or acetonitrile (B52724), at room temperature or with gentle heating. The use of NBS is advantageous as it often leads to a clean reaction with high yields of the desired 4-bromo-pyrazole and minimizes the formation of over-brominated byproducts. nih.gov Photochemical methods using NBS have also been reported for the bromination of pyrazole derivatives. nih.gov
| Substrate | Reagent | Product |
| 1,3-Dimethyl-5-phenyl-1H-pyrazole | N-Bromosuccinimide (NBS) | This compound |
Incorporating Bromine during Pyrazole Ring Construction
A common and efficient strategy for the synthesis of 4-bromo-substituted pyrazoles involves the introduction of the bromine atom during the formation of the heterocyclic ring. This is often achieved by using a brominated precursor or an in-situ bromination of a reaction intermediate. A prominent method is the reaction of an α-bromo-1,3-dicarbonyl compound with a hydrazine derivative.
A one-pot regioselective synthesis of 4-bromopyrazole derivatives can be achieved from 1,3-diketones, arylhydrazines, and a brominating agent such as N-bromosaccharin in the presence of a solid-supported acid catalyst. For instance, the reaction of acetylacetone (B45752) with an arylhydrazine in the presence of N-bromosaccharin can afford 4-bromo-3,5-dimethyl-N-arylpyrazoles in excellent yields. This method is advantageous due to its operational simplicity and the use of a solid catalyst, which facilitates product purification.
Another approach involves the photocatalytic three-component cascade reaction of readily available enaminones, hydrazines, and carbon tetrabromide (CBr4). acs.org This method allows for the synthesis of 4-bromo-substituted pyrazoles with high regioselectivity under mild reaction conditions, representing an efficient and green alternative. acs.org The reaction proceeds through an intermolecular C-N/C-Br bond formation strategy. acs.org
| Starting Materials | Reagents | Product | Key Features |
| 1,3-Diketone, Hydrazine | N-Bromosaccharin, Acid Catalyst | 4-Bromo-1,3,5-trisubstituted pyrazole | One-pot, high regioselectivity |
| Enaminone, Hydrazine, CBr4 | Visible Light, Photocatalyst | 4-Bromo-substituted pyrazole | Mild conditions, high regioselectivity, green chemistry |
Alkylation and Arylation Strategies for Substituents at N-1, C-3, and C-5
The introduction of substituents at the N-1, C-3, and C-5 positions of the pyrazole ring can be achieved through various alkylation and arylation strategies. The specific order of these reactions is crucial to ensure the desired regioselectivity.
N-Alkylation for the 1-Methyl Group
The N-alkylation of pyrazoles can be challenging due to the presence of two reactive nitrogen atoms, which can lead to a mixture of regioisomers. For a 3,5-disubstituted pyrazole, direct methylation often yields a mixture of 1,3,5- and 1,5,3-trisubstituted isomers.
To overcome this, highly regioselective methods have been developed. One such method involves the use of sterically bulky α-halomethylsilanes as masked methylating reagents. acs.org This approach significantly improves the selectivity of N-alkylation compared to traditional methylating agents like methyl iodide or dimethyl sulfate. acs.org The sterically demanding silyl (B83357) group directs the alkylation to the less hindered nitrogen atom. Subsequent protodesilylation under mild conditions reveals the methyl group. This method has been shown to achieve selectivities of over 90:10 for the desired N1-methylated product in various pyrazole systems. acs.org
A common precursor for obtaining the 1-methyl and 3-methyl groups in a single step is the reaction of ethyl acetoacetate (B1235776) with methylhydrazine, which yields 1,3-dimethyl-5-pyrazolone. ias.ac.in This intermediate can then be further functionalized.
C-Alkylation for the 3-Methyl Group
Direct C-H methylation of the pyrazole ring is a challenging transformation that often requires the use of transition-metal catalysts and directing groups. A more straightforward and common approach to introduce the 3-methyl group is to start with a precursor that already contains this substituent.
As mentioned previously, the condensation of ethyl acetoacetate with a hydrazine derivative is a classic method for pyrazole synthesis. By using ethyl acetoacetate, the 3-methyl group is incorporated into the pyrazole ring from the outset. For the synthesis of this compound, a plausible route would involve starting with a precursor that already contains the 1-methyl and 3-methyl substituents, such as 1,3-dimethyl-1H-pyrazol-5(4H)-one, which can be synthesized from ethyl acetoacetate and methylhydrazine. ias.ac.in
C-Arylation for the 5-Phenyl Group via Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The introduction of the 5-phenyl group can be efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for this transformation, involving the reaction of a halo-pyrazole with a phenylboronic acid derivative in the presence of a palladium catalyst and a base.
For the synthesis of the target molecule, a key intermediate would be a 5-halo-1,3-dimethyl-1H-pyrazole (e.g., 5-bromo- or 5-iodo-1,3-dimethyl-1H-pyrazole). This intermediate can then be coupled with phenylboronic acid using a suitable palladium catalyst system, such as those based on phosphine (B1218219) ligands (e.g., PPh3) or N-heterocyclic carbenes (NHCs). nih.govmdpi.com The reaction typically proceeds in good to excellent yields and tolerates a wide range of functional groups.
| Reaction Type | Substrates | Catalyst/Reagents | Product |
| N-Alkylation | 3,5-disubstituted pyrazole | α-Halomethylsilane, Base, then Fluoride source | N1-methylated pyrazole |
| C-Arylation | 5-Halo-1,3-dimethyl-1H-pyrazole, Phenylboronic acid | Palladium catalyst, Base | 1,3-Dimethyl-5-phenyl-1H-pyrazole |
Modern and Sustainable Synthetic Approaches for this compound
Recent advances in organic synthesis have focused on the development of more sustainable and efficient methods, often employing catalytic systems.
Catalytic Approaches (e.g., Transition Metal Catalysis)
Transition-metal catalysis plays a pivotal role in the modern synthesis of functionalized pyrazoles. rsc.org Beyond the cross-coupling reactions mentioned earlier, direct C-H functionalization has emerged as a powerful strategy. rsc.org For instance, palladium-catalyzed direct C-H arylation can be used to introduce the phenyl group at the C-5 position of a 1,3-dimethyl-1H-pyrazole precursor, avoiding the need for a pre-halogenated pyrazole. researchgate.net
In the context of bromination, photocatalytic methods offer a green alternative to traditional brominating agents. As described in section 2.3.2, the use of visible light and a photocatalyst can enable the efficient and regioselective synthesis of 4-bromo-substituted pyrazoles under mild conditions. acs.org This approach aligns with the principles of sustainable chemistry by minimizing waste and avoiding harsh reagents.
Furthermore, transition-metal catalysts can also be employed for the bromination of the pyrazole ring, offering alternative pathways to the desired 4-bromo-substituted product. researchgate.net
| Catalytic Approach | Transformation | Key Features |
| Palladium-Catalyzed C-H Arylation | Introduction of the 5-phenyl group | Atom-economical, avoids pre-functionalization |
| Photocatalysis | Introduction of the 4-bromo group | Mild conditions, sustainable, high regioselectivity |
Flow Chemistry and Continuous-Flow Processes for Scalable Synthesis
Continuous-flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. nih.gov This methodology involves conducting reactions in a continuous stream through a network of tubes or channels, which provides superior control over reaction parameters such as temperature, pressure, and mixing. researchgate.net
For the synthesis of pyrazole cores, flow chemistry enables the safe handling of hazardous or unstable intermediates, which are generated and consumed in situ, thereby avoiding their accumulation in large quantities. nih.govmdpi.com Multi-step syntheses can be "telescoped" into a single, uninterrupted process, significantly reducing manual handling and processing time. nih.gov A rapid and modular continuous flow synthesis of highly functionalized pyrazoles has been developed, demonstrating the potential for creating a diverse array of these molecules in an automated fashion. nih.gov This "assembly line" approach allows for a common pyrazole core to be synthesized and then sequentially modified in downstream modules, providing flexibility and efficiency. nih.gov
The benefits of continuous-flow synthesis for preparing compounds like this compound are manifold. The precise temperature control minimizes the formation of by-products, leading to cleaner reaction profiles and higher yields. Furthermore, the scalability of a flow process is often more straightforward than for batch reactions, as production can be increased by simply running the system for longer periods or by "numbering-up" (running multiple systems in parallel). nih.gov A scale-up experiment running for 12 hours demonstrated the synthesis of a 4-nitrophenyl pyrazole analogue, affording 3.76 g of the isolated product, showcasing the preparative utility of this approach. nih.gov
Table 1: Comparison of Batch vs. Continuous-Flow Synthesis for Pyrazole Derivatives
Parameter Traditional Batch Synthesis Continuous-Flow Synthesis Safety Potential accumulation of hazardous intermediates (e.g., hydrazines, diazonium salts). In situ generation and consumption of hazardous intermediates, minimizing risk. nih.gov Heat Transfer Limited by vessel surface area; potential for localized hot spots and side reactions. High surface-area-to-volume ratio ensures rapid and efficient heat exchange. nih.gov Scalability Complex; requires larger reactors and can alter reaction kinetics. Simpler; achieved by extending run time ("scaling-out") or parallelization ("numbering-up"). nih.gov Process Control Parameters like temperature and mixing can be non-uniform. Precise control over residence time, temperature, and stoichiometry. nih.gov Reaction Time Often includes multiple steps with workups, leading to longer overall times. Telescoped reactions significantly reduce total residence time (e.g., 31.7 min for a four-step synthesis). nih.gov
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has become a cornerstone of modern chemical research, valued for its ability to dramatically reduce reaction times, increase product yields, and improve reaction efficiency. medicaljournalshouse.com This technique utilizes microwave irradiation to heat reaction mixtures directly and volumetrically, leading to rapid temperature increases that are not achievable with conventional heating methods. nih.gov
The synthesis of pyrazole derivatives is particularly amenable to microwave assistance. beun.edu.tr Reactions that might take several hours using traditional reflux can often be completed in a matter of minutes under microwave irradiation. medicaljournalshouse.comnih.gov For the synthesis of this compound, the key bromination step can be accelerated. For instance, the C-4 bromination of a pyrazole has been achieved with a 77% yield in two hours at 150°C using N-Bromosuccinimide (NBS) under microwave conditions. dergipark.org.tr This represents a significant improvement over conventional methods which may require longer reaction times and harsher conditions.
Microwave-assisted synthesis is not limited to single-step transformations. One-pot, multi-component reactions to build the pyrazole scaffold are also highly effective under microwave irradiation, resulting in higher yields and shorter reaction times compared to classical heating. nih.gov This efficiency gain is attributed to the rapid and uniform heating of the solvent and reactants, which overcomes activation energy barriers more effectively.
Table 2: Microwave-Assisted vs. Conventional Heating in Pyrazole Synthesis
Parameter Conventional Heating (Reflux) Microwave-Assisted Synthesis Reaction Time Hours to days (e.g., 12-16 hours). Minutes (e.g., 2-30 minutes). [8, 9, 19] Product Yield Often moderate (e.g., 36.9-48.6%). Generally higher yields (e.g., 81-96%). [8, 22] Heating Mechanism Conductive heating from an external source; non-uniform. Direct dielectric heating of polar molecules; uniform and rapid. Side Reactions More prevalent due to prolonged exposure to high temperatures and potential hot spots. Often reduced, leading to cleaner products and simpler purification. beun.edu.tr Energy Efficiency Lower, as the entire apparatus must be heated. Higher, as energy is focused directly on the reaction mixture. medicaljournalshouse.com
Green Chemistry Principles in Reaction Design
The design of synthetic routes for compounds like this compound is increasingly guided by the 12 Principles of Green Chemistry. uni-saarland.denih.gov These principles advocate for the reduction of waste, use of less hazardous materials, and improvement of energy efficiency to create more sustainable chemical processes. nih.gov
Key green chemistry strategies applicable to pyrazole synthesis include:
Use of Greener Solvents: Traditional syntheses often rely on volatile organic compounds. A greener approach involves using water as a reaction medium, which is non-toxic, inexpensive, and environmentally benign. thieme-connect.comthieme-connect.com
Catalysis: Employing catalysts in small amounts is preferable to using stoichiometric reagents. The use of heterogeneous catalysts, such as Amberlyst-70 or nano-ZnO, is particularly advantageous as they can be easily recovered and reused, minimizing waste. mdpi.com
Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product is a core principle. One-pot, multi-component reactions are excellent examples of this, as they often reduce the number of synthetic steps and purification stages.
Energy Efficiency: As discussed, microwave-assisted synthesis is an energy-efficient method. benthamdirect.com Additionally, performing reactions at ambient temperature and pressure whenever possible reduces energy consumption. thieme-connect.com Solvent-free reactions, where reactants are mixed directly, often in the presence of a solid catalyst, represent another highly efficient approach that eliminates the need for solvents entirely. researchgate.net
By integrating these principles, the synthesis of this compound can be made more sustainable, reducing its environmental impact without compromising efficiency or yield.
Table 3: Application of Green Chemistry Principles to Pyrazole Synthesis
Green Chemistry Principle Application in the Synthesis of this compound 1. Prevention Design one-pot syntheses to minimize waste from intermediate workups. nih.gov 2. Atom Economy Utilize cycloaddition or multi-component reactions where most atoms are incorporated into the pyrazole ring. 3. Less Hazardous Synthesis Use safer brominating agents like N-bromosaccharin instead of liquid bromine. 5. Safer Solvents & Auxiliaries Employ water as a solvent or conduct the reaction under solvent-free conditions. [2, 26] 6. Design for Energy Efficiency Use microwave irradiation to reduce reaction times and energy consumption. 9. Catalysis Use recoverable and reusable heterogeneous catalysts like silica-supported sulfuric acid.
Spectroscopic and Structural Elucidation of 4 Bromo 1,3 Dimethyl 5 Phenyl 1h Pyrazole
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Patterns
Without access to primary research data detailing the synthesis and characterization of this specific molecule, any attempt to provide the requested analysis would be speculative and would not meet the required standards of scientific accuracy. No data tables or detailed research findings for 4-Bromo-1,3-dimethyl-5-phenyl-1H-pyrazole could be located.
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
Specific experimental Infrared (IR) spectroscopy data for this compound has not been found in a review of scientific literature. An IR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule.
Hypothetically, the IR spectrum would feature:
Aromatic C-H stretching: Peaks typically appear above 3000 cm⁻¹.
Aliphatic C-H stretching: From the two methyl groups, expected in the 2850-3000 cm⁻¹ region.
C=C and C=N stretching: Vibrations from the pyrazole (B372694) and phenyl rings would be observed in the 1400-1650 cm⁻¹ region.
C-N stretching: Typically found in the 1000-1350 cm⁻¹ range.
C-Br stretching: This would likely appear in the fingerprint region, below 700 cm⁻¹.
Without experimental data, a specific data table cannot be generated.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Detailed experimental Ultraviolet-Visible (UV-Vis) spectroscopy data for this compound is not available in the surveyed literature. This analytical technique is used to investigate the electronic transitions within a molecule, providing insight into its conjugation system.
The pyrazole ring in conjugation with the phenyl ring would be expected to result in π → π* transitions, leading to absorption bands in the UV region. The precise wavelengths (λmax) and molar absorptivities of these transitions are dependent on the specific electronic environment and solvent used, and thus cannot be accurately reported without experimental findings.
A data table for electronic transitions is therefore not available.
X-ray Crystallography for Solid-State Structural Analysis and Bond Parameters (if suitable crystals are obtained)
As no crystallographic studies have been reported, a data table of bond parameters cannot be provided.
Reactivity and Chemical Transformations of 4 Bromo 1,3 Dimethyl 5 Phenyl 1h Pyrazole
Reactivity at the Bromo Substituent (C-4 Position)
The carbon-bromine bond at the C-4 position is the most labile site for transformations, enabling extensive derivatization of the pyrazole (B372694) core.
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C-4 position of the pyrazole ring. Bromo(hetero)arenes are valuable starting materials for these transformations. mdpi.com The C-Br bond in 4-Bromo-1,3-dimethyl-5-phenyl-1H-pyrazole can be readily activated by palladium or nickel catalysts to engage with a variety of coupling partners.
Suzuki-Miyaura Coupling: This reaction is a highly efficient method for forming carbon-carbon bonds by coupling the bromo-pyrazole with an organoboron reagent, typically a boronic acid or ester. The reaction is catalyzed by a palladium complex in the presence of a base. rsc.orgnih.gov For substrates like 4-bromo-pyrazoles, palladium catalysts such as Pd(PPh₃)₄ or precatalysts like XPhos Pd G2 are effective. rsc.orgnih.gov The reaction is tolerant of a wide range of functional groups and can be used to introduce aryl, heteroaryl, or vinyl substituents at the C-4 position. rsc.orgrhhz.net Microwave irradiation has been shown to accelerate these couplings, leading to high yields in shorter reaction times. rhhz.net
Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, catalyzed by a palladium species in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the vinylation of the pyrazole C-4 position. The choice of catalyst, ligands, and base is crucial for achieving high yields and stereoselectivity. organic-chemistry.orgresearchgate.net
Stille Coupling: The Stille reaction couples the bromo-pyrazole with an organotin compound (organostannane) using a palladium catalyst. wikipedia.org Organostannanes are stable to air and moisture, and the reaction conditions are generally mild, making it a valuable method despite the toxicity of tin reagents. wikipedia.org This allows for the introduction of various organic fragments, including alkyl, alkenyl, aryl, and alkynyl groups.
Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the bromo-pyrazole in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. wikipedia.org The organozinc reagents can be generated in situ, adding to the versatility of the method. organic-chemistry.org
Sonogashira Coupling: This reaction is a cornerstone for the synthesis of arylalkynes, coupling the bromo-pyrazole with a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org The reaction proceeds under mild conditions and is instrumental in creating C(sp²)–C(sp) bonds, which are important in materials science and medicinal chemistry. wikipedia.orgnih.gov Research has shown that even electron-rich bromo-pyrazoles can undergo Sonogashira coupling effectively. researchgate.net
Table 1: Representative Conditions for Cross-Coupling Reactions of Bromo-Pyrazoles
| Coupling Reaction | Catalyst / Precatalyst | Ligand (if separate) | Base | Solvent(s) | Typical Coupling Partner |
| Suzuki-Miyaura | Pd(PPh₃)₄, XPhos Pd G2 | XPhos | K₂CO₃, Na₂CO₃, K₃PO₄ | Dioxane/H₂O, DME/H₂O | Aryl/heteroaryl boronic acids |
| Heck | Pd(OAc)₂, PdCl₂ | PPh₃, PHOX, BINAP | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | Alkenes (e.g., acrylates, styrene) |
| Stille | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | - | - | THF, Dioxane, Toluene | Organostannanes (R-SnBu₃) |
| Negishi | Pd(P(t-Bu)₃)₂, Ni(acac)₂ | P(t-Bu)₃, SPhos | - | THF, DMF | Organozinc reagents (R-ZnX) |
| Sonogashira | PdCl₂(PPh₃)₂, CuI (co-catalyst) | PPh₃ | Et₃N, Diisopropylamine | THF, DMF | Terminal alkynes |
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. However, this reaction generally requires the aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.
In the pyrazole ring system, the two adjacent nitrogen atoms significantly influence the electron distribution. They reduce the electron density at the C-3 and C-5 positions, making them susceptible to nucleophilic attack. chemicalbook.comnih.govresearchgate.net Conversely, the C-4 position is calculated to have the highest electron density, making it prone to electrophilic, not nucleophilic, attack. chemicalbook.com Therefore, direct SNAr at the C-4 bromo substituent of this compound is electronically disfavored. Without a strongly activating electron-withdrawing group on the pyrazole ring to overcome this inherent electron-rich nature, the potential for SNAr at the C-4 position is severely limited.
Metal-halogen exchange is a fundamental organometallic reaction that transforms an organic halide into a highly reactive organometallic species. wikipedia.org This reaction effectively reverses the polarity of the carbon atom, converting it from an electrophilic site to a potent nucleophilic one.
The C-Br bond in this compound can undergo facile metal-halogen exchange, typically with strong organometallic bases like alkyllithium reagents (e.g., n-butyllithium or tert-butyllithium) at low temperatures. wikipedia.orgmdpi.com This reaction generates a 4-lithio-1,3-dimethyl-5-phenyl-1H-pyrazole intermediate. This pyrazolyl-lithium species is a powerful nucleophile and can react with a wide array of electrophiles to introduce new functional groups at the C-4 position. Examples of such transformations include:
Protonation: Quenching with H₂O to yield the debrominated pyrazole.
Carboxylation: Reaction with CO₂ to form the corresponding carboxylic acid.
Alkylation: Reaction with alkyl halides.
Addition to Carbonyls: Reaction with aldehydes or ketones to produce secondary or tertiary alcohols, respectively.
This two-step sequence of metal-halogen exchange followed by electrophilic quench provides a complementary strategy to cross-coupling for the functionalization of the C-4 position. tcnj.edu
Reactivity of the Pyrazole Heterocyclic Ring System
The pyrazole ring is an aromatic system, and its reactivity is governed by the electronic effects of the ring nitrogen atoms and the existing substituents.
The pyrazole ring is an electron-rich heterocycle capable of undergoing electrophilic aromatic substitution (EAS). researchgate.net In unsubstituted or minimally substituted pyrazoles, the C-4 position is the most nucleophilic and is the preferred site of electrophilic attack. chemicalbook.comrrbdavc.org
In this compound, the C-4 position is already occupied by a bromine atom. Therefore, further EAS on the pyrazole ring itself is unlikely. Instead, electrophilic attack would be directed towards the C-5 phenyl ring. The pyrazole moiety acts as a substituent on the phenyl ring, and its electronic effect will direct incoming electrophiles. The reaction conditions, particularly the acidity of the medium, are critical, as protonation of the pyrazole's pyridine-like nitrogen deactivates the ring system towards electrophilic attack. rrbdavc.orgrsc.org Standard EAS reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts alkylation or acylation would be expected to occur on the phenyl ring, with the regiochemical outcome determined by the combined directing effects of the pyrazole substituent and the reaction conditions.
While direct nucleophilic substitution on the ring carbons is improbable, pyrazole rings can react with very strong bases. In some cases, strong bases can deprotonate a C-H bond at the C-3 position, which can lead to ring-opening. chemicalbook.com Although the C-3 position in this compound is substituted with a methyl group, this underlying reactivity suggests that under extremely harsh basic or nucleophilic conditions, the integrity of the heterocyclic ring could be compromised. For most synthetic purposes, however, the substituted pyrazole ring system is considered a stable scaffold.
Ring-Opening Reactions and Rearrangements
The pyrazole ring is an aromatic heterocycle and, as such, exhibits considerable stability, making ring-opening reactions generally unfavorable under normal conditions. However, under specific and often harsh reaction conditions, the integrity of the pyrazole core can be compromised.
One potential pathway for ring-opening involves the use of strong bases. Deprotonation at a ring carbon atom, particularly at the C3 or C5 position, can in some cases initiate a cascade of reactions leading to ring cleavage. For N-substituted pyrazoles, this reactivity is significantly diminished as the acidic N-H proton is absent.
Another context in which pyrazole ring-opening has been observed is through the rearrangement of highly reactive intermediates. For instance, the formation of a pyrazole nitrene at a nitrogen atom can trigger a coarctate ring-opening/recyclization cascade. tandfonline.com This type of transformation, however, requires the introduction of a suitable precursor functional group, such as an azide (B81097), which is not present in this compound.
Oxidative conditions can also, in some instances, lead to the cleavage of the pyrazole ring. The oxidation of certain aminopyrazoles has been shown to proceed via ring-opening to form diazenylacrylonitrile derivatives. nih.gov The applicability of such oxidative cleavage to the subject molecule would depend on the specific reagents and conditions employed.
Oxidation and Reduction Pathways of the Pyrazole Core
The pyrazole ring is generally considered to be resistant to both oxidation and reduction. globalresearchonline.net This stability is a consequence of its aromatic character.
Oxidation: The pyrazole nucleus is not readily oxidized by common oxidizing agents. However, studies on the metabolism of pyrazole in biological systems have shown that enzymatic oxidation can occur. For example, rat hepatocytes can oxidize pyrazole to 4-hydroxypyrazole, a reaction catalyzed by the cytochrome P-450 enzyme system. nih.gov The direct chemical oxidation of the pyrazole ring in this compound to a hydroxypyrazole derivative would likely require potent and specific oxidizing agents, and such reactivity is not commonly reported.
Reduction: The pyrazole ring is also stable towards many reducing agents. Catalytic hydrogenation, however, can be employed to reduce the pyrazole ring. This process typically occurs in a stepwise manner, first yielding a pyrazoline (dihydropyrazole) and subsequently a pyrazolidine (B1218672) (tetrahydropyrazole). globalresearchonline.net The specific conditions required for the reduction of this compound would depend on the catalyst and reaction parameters, and it is expected that the phenyl group could also be susceptible to hydrogenation under these conditions.
Reactivity of the Phenyl Group at C-5 and Alkyl Groups at N-1 and C-3
The substituents on the pyrazole ring introduce additional sites of reactivity. The phenyl group at C-5 and the methyl groups at N-1 and C-3 can all undergo chemical transformations.
Functionalization of the Pendant Phenyl Ring
The phenyl group at the C-5 position of the pyrazole ring can undergo electrophilic aromatic substitution. The pyrazole ring itself can act as either an activating or deactivating group towards electrophilic substitution on the phenyl ring, depending on the reaction conditions and the nature of the electrophile.
Studies on the nitration of 1-phenylpyrazole (B75819) derivatives have shown that the site of substitution is highly dependent on the reaction conditions. cdnsciencepub.com Nitration with mixed acids (sulfuric and nitric acid) tends to favor substitution at the para-position of the phenyl ring, affording the corresponding p-nitrophenyl derivative. cdnsciencepub.com This suggests that under strongly acidic conditions, the pyrazole ring is protonated, and its deactivating effect directs the electrophile to the phenyl ring. Conversely, nitration using "acetyl nitrate" (nitric acid in acetic anhydride) often results in substitution at the 4-position of the pyrazole ring. cdnsciencepub.com
Similarly, bromination of 1-phenylpyrazoles can also be directed to either the pyrazole or the phenyl ring. Bromination in chloroform (B151607) typically leads to substitution at the 4-position of the pyrazole ring, while bromination in concentrated sulfuric acid in the presence of a silver catalyst can result in the formation of the p-bromophenyl derivative. cdnsciencepub.com
For this compound, the 4-position of the pyrazole ring is already substituted with a bromine atom. Therefore, electrophilic substitution is more likely to occur on the pendant phenyl ring. Based on the literature for related compounds, it is expected that electrophilic attack will predominantly occur at the para-position of the phenyl group, and to a lesser extent at the ortho-positions, depending on the steric hindrance imposed by the pyrazole ring.
| Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | HNO3 / H2SO4 | 1-(p-nitrophenyl)pyrazole |
| Nitration | HNO3 / Ac2O | 4-Nitro-1-phenylpyrazole |
| Bromination | Br2 / H2SO4 / Ag2SO4 | 1-(p-bromophenyl)pyrazole |
| Bromination | Br2 / CHCl3 | 4-Bromo-1-phenylpyrazole |
Reactivity of Methyl Substituents (e.g., α-hydrogen reactivity, oxidation)
The methyl groups at the N-1 and C-3 positions of the pyrazole ring also possess potential for reactivity, primarily involving the α-hydrogens.
α-Hydrogen Reactivity: The α-hydrogens of the C-3 methyl group are expected to be weakly acidic and can be removed by a strong base to generate a carbanion. This nucleophilic species can then react with various electrophiles, allowing for the elongation or functionalization of the methyl group. This type of reactivity is a common strategy for the modification of methyl-substituted heterocyclic compounds.
Oxidation: The oxidation of the methyl groups is another possible transformation. While the pyrazole ring itself is resistant to oxidation, the side-chain methyl groups can be oxidized under appropriate conditions. For example, oxidation could potentially lead to the corresponding carboxylic acid or aldehyde. However, specific studies on the selective oxidation of the methyl groups of 1,3-dimethyl-5-phenyl-pyrazole derivatives are not widely reported, and achieving selectivity between the N-1 and C-3 methyl groups could be challenging.
Mechanistic Investigations of Key Transformation Pathways
The understanding of reaction mechanisms is crucial for predicting and controlling the outcome of chemical transformations. For substituted pyrazoles, mechanistic studies have often focused on their synthesis and the regioselectivity of their reactions.
Kinetic Studies of Reaction Rates and Orders
Kinetic studies provide quantitative insights into reaction mechanisms by determining reaction rates, rate constants, and the order of reaction with respect to each reactant. While no specific kinetic studies on the transformations of this compound have been found in the literature, kinetic data from related systems can offer valuable information.
For instance, the kinetics of pyrazole formation from 1,3-dicarbonyl compounds and hydrazines have been studied, revealing that the reaction is first-order in both reactants and that the rate-determining step can change with pH. researchgate.net Such studies highlight the influence of reaction conditions and substituent effects on the reaction rates.
Kinetic investigations into the reactions of substituted pyrazoles often employ techniques such as NMR spectroscopy to monitor the progress of the reaction over time. nih.gov The Hammett equation is a useful tool in these studies to correlate reaction rates with the electronic effects of substituents. tandfonline.com For this compound, kinetic studies of its reactions, such as nucleophilic substitution of the C-4 bromine or electrophilic substitution on the C-5 phenyl ring, would be instrumental in elucidating the detailed mechanisms of these transformations.
| Substituent on Benzaldehyde | ΔH‡ (kJ mol-1) | ΔS‡ (J mol-1 K-1) | ΔG‡ (kJ mol-1) |
|---|---|---|---|
| p-NO2 (electron-withdrawing) | 13.47 | -188.2 | 69.58 |
| H (unsubstituted) | 19.1 | 72.74 | |
| p-OCH3 (electron-donating) | 37.4 | 76.63 |
Data from a study on the four-component condensation reaction to form pyranopyrazoles, illustrating the effect of substituents on the activation parameters. tandfonline.com
Identification of Reaction Intermediates
Hypothetical Intermediates in Common Transformations:
Based on the known chemistry of analogous brominated aromatic and heteroaromatic compounds, several types of intermediates can be postulated for reactions involving this compound. It is critical to emphasize that the following descriptions are based on general mechanistic principles and not on specific studies of the title compound.
Organometallic Intermediates:
Lithium and Magnesium Intermediates: Halogen-metal exchange is a common method to generate organometallic reagents. Reaction of this compound with strong bases like n-butyllithium or Grignard reagents could potentially lead to the formation of a highly reactive 4-lithiated or 4-magnesiated pyrazole intermediate. These intermediates would be powerful nucleophiles, capable of reacting with a wide range of electrophiles to introduce new functional groups at the 4-position. The direct lithiation of a related compound, 4-bromo-1-phenylsulphonylpyrazole, has been shown to occur at the 5-position due to the directing effect of the sulfonyl group, highlighting the importance of substituents in determining the site of metallation. However, for the title compound, direct deprotonation versus halogen-metal exchange would need to be experimentally determined.
Palladium Intermediates in Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations are fundamental transformations for aryl halides. In these catalytic cycles, the first step is typically the oxidative addition of the aryl halide to a low-valent palladium(0) complex. For this compound, this would generate a square planar palladium(II) intermediate, specifically [Pd(L)₂ (4-(1,3-dimethyl-5-phenyl-1H-pyrazolyl))(Br)]. The specific ligands (L) on the palladium center would depend on the reaction conditions. Subsequent steps of the catalytic cycle, such as transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling), would involve this key organopalladium intermediate, ultimately leading to the coupled product and regeneration of the palladium(0) catalyst. While the general mechanisms of these reactions are well-established, specific kinetic and spectroscopic data for the intermediates involving this particular pyrazole substrate are not available. Mechanistic studies on other bromopyrazoles in Suzuki-Miyaura reactions have highlighted the potential for the pyrazole nitrogen atoms to coordinate with the palladium center, which can influence the catalytic activity.
The table below summarizes the hypothetical intermediates that could be formed during various transformations of this compound.
| Reaction Type | Reagent(s) | Plausible Intermediate | Subsequent Reaction |
| Halogen-Metal Exchange | n-Butyllithium | 4-Lithio-1,3-dimethyl-5-phenyl-1H-pyrazole | Reaction with electrophiles |
| Grignard Formation | Magnesium | 4-(Bromomagnesio)-1,3-dimethyl-5-phenyl-1H-pyrazole | Reaction with electrophiles |
| Suzuki Coupling | Pd(0) catalyst, Boronic acid, Base | Oxidative addition complex: [Pd(L)₂(pyrazolyl)(Br)] | Transmetalation, Reductive elimination |
| Heck Coupling | Pd(0) catalyst, Alkene, Base | Oxidative addition complex: [Pd(L)₂(pyrazolyl)(Br)] | Migratory insertion, β-Hydride elimination |
| Sonogashira Coupling | Pd(0)/Cu(I) catalysts, Alkyne, Base | Oxidative addition complex: [Pd(L)₂(pyrazolyl)(Br)] | Transmetalation (from Cu-acetylide), Reductive elimination |
| Buchwald-Hartwig Amination | Pd(0) catalyst, Amine, Base | Oxidative addition complex: [Pd(L)₂(pyrazolyl)(Br)] | Coordination of amine, Reductive elimination |
This table is based on generally accepted reaction mechanisms and does not represent experimentally verified intermediates for this compound.
Coordination Chemistry and Catalytic Applications of Pyrazole Derived Ligands
Design Principles for 4-Bromo-1,3-dimethyl-5-phenyl-1H-pyrazole as a Ligand Precursor
The design of effective ligands is paramount for controlling the structure, reactivity, and catalytic activity of metal complexes. Pyrazoles are exceptional building blocks due to their diverse coordination modes and the ease with which their structure can be modified. nih.govresearchgate.net The specific substitution pattern of this compound provides a foundation for creating sophisticated ligand architectures.
The pyrazole (B372694) ring is a versatile structural motif capable of forming various types of ligands. researchgate.net A ligand that binds to a central metal atom through a single donor atom is known as a monodentate ligand. libretexts.orguomustansiriyah.edu.iq In its simplest form, a pyrazole derivative like this compound can act as a monodentate ligand, coordinating to a metal center through its sp²-hybridized nitrogen atom (N2). researchgate.net
More complex ligand architectures can be constructed by introducing additional coordinating groups onto the pyrazole scaffold. researchgate.net
Bidentate Ligands: These ligands possess two donor atoms that can bind to a single metal center, forming a chelate ring which enhances complex stability. libretexts.orgnih.gov For instance, functional groups containing nitrogen, oxygen, or sulfur donors can be attached to the phenyl ring or introduced by modifying the methyl groups of the pyrazole core to create bidentate systems.
Multidentate Ligands: By strategically adding more donor groups, tridentate or higher-denticity ligands can be synthesized. nih.gov These are often used to create specific coordination geometries around a metal ion, such as in pincer-type ligands where a central aromatic ring is flanked by two coordinating arms. nih.gov The flexible design and synthetic accessibility of the pyrazole ring facilitate the integration of pyrazole units into these multidentate structures. nih.gov
The process of a polydentate ligand coordinating to a metal ion to form a cyclic complex is known as chelation. researchgate.net This ability to form stable chelate structures is a key principle in the design of catalysts and other functional metal complexes. researchgate.net
The electronic and steric properties of a ligand are critical factors that dictate the characteristics of the resulting metal complex. The substituents on the this compound ring each play a distinct role in modulating its properties as a ligand precursor. jocpr.comuclouvain.be
Bromo Group: Located at the 4-position, the bromo substituent acts as an electron-withdrawing group through induction. This can influence the electron density of the pyrazole ring and the donor strength of the coordinating nitrogen atom. researchgate.net Halogen substituents on a pyrazole ring have been shown to affect the electronic properties of derived metal complexes. researchgate.net Furthermore, the bromo group serves as a valuable synthetic handle for further functionalization through cross-coupling reactions, allowing for the creation of more elaborate ligand structures.
Methyl Groups: The two methyl groups, at the N1 and C3 positions, are electron-donating. nih.gov They increase the electron density on the pyrazole ring, which can enhance the basicity and donor strength of the coordinating N2 nitrogen. Methyl groups also contribute steric bulk, which can influence the coordination geometry around the metal center and prevent the formation of undesired polymeric structures. uclouvain.bersc.org
Phenyl Group: The phenyl group at the 5-position introduces significant steric hindrance, which plays a crucial role in determining the stability and geometry of potential metal complexes. rsc.org Electronically, the phenyl ring can participate in π-stacking interactions and can withdraw or donate electron density depending on its conjugation with the pyrazole ring. The interplay between these steric and electronic effects can be tuned to control the properties of the final metal complex. uclouvain.bersc.org
The combination of these substituents—electron-withdrawing (bromo), electron-donating (methyl), and sterically demanding (phenyl)—provides a finely tuned electronic and steric environment, making this compound a highly adaptable precursor for designing ligands with specific properties for catalytic applications. jocpr.com
Synthesis and Characterization of Metal Complexes Derived from this compound (or its functionalized analogs)
The synthesis of metal complexes from pyrazole-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov For ligands derived from this compound, the reaction would involve the coordination of the pyrazole's N2 nitrogen to a metal ion like copper(II), nickel(II), cobalt(II), or zinc(II). nih.gov The resulting complexes can be isolated as stable solids and are often characterized using a suite of analytical and spectroscopic techniques to determine their structure and properties. nih.govresearchgate.net
The coordination geometry of metal complexes derived from pyrazole ligands is diverse and depends on the metal ion, the stoichiometry of the reaction, and the steric and electronic nature of the ligand itself. researchgate.net Common geometries observed include:
Octahedral: Often seen with metal ions that favor a coordination number of six. In such cases, the metal center might be coordinated to multiple pyrazole ligands and other co-ligands like water or anions. researchgate.netresearchgate.net
Square Planar: Typically observed for d⁸ metal ions like Ni(II) and Cu(II). researchgate.netresearchgate.net
Tetrahedral: Can occur, particularly when bulky ligands are involved that sterically hinder the formation of higher coordination number geometries. researchgate.net
The electronic properties of these complexes are determined by the nature of the metal-ligand bond and the d-orbital splitting of the metal ion. These properties can be probed using techniques like UV-Vis spectroscopy and magnetic susceptibility measurements, which provide insights into the electronic transitions and the spin state of the metal center. uclouvain.benih.gov The substituents on the pyrazole ring directly influence the ligand field strength, thereby affecting the electronic structure and, consequently, the color and magnetic properties of the complex. rsc.org
Spectroscopic analysis is essential for confirming the coordination of the pyrazole ligand to the metal center and for elucidating the structure of the resulting complex. researchgate.net
Infrared (IR) Spectroscopy: Coordination of the pyrazole ligand to a metal ion is typically evidenced by shifts in the vibrational frequencies of the pyrazole ring, particularly the C=N stretching vibration. The appearance of new, low-frequency bands can often be attributed to the formation of metal-nitrogen (M-N) bonds. nih.gov
¹H and ¹³C NMR Spectroscopy: While paramagnetic complexes can lead to broadened or shifted signals, NMR spectroscopy is highly informative for diamagnetic complexes. Upon coordination, the chemical shifts of the protons and carbons on the pyrazole ring and its substituents will change, providing evidence of the metal-ligand interaction. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the metal complexes provide valuable information about the coordination environment. The spectra typically show bands corresponding to intra-ligand transitions (π → π*), ligand-to-metal charge transfer (LMCT), and d-d transitions. The energy of the d-d transitions is directly related to the ligand field splitting, which helps in assigning the coordination geometry of the complex. nih.gov
| Spectroscopic Technique | Observed Change Upon Coordination | Information Gained |
|---|---|---|
| Infrared (IR) Spectroscopy | Shift in C=N and ring stretching frequencies; Appearance of new bands in the low-frequency region (e.g., 400-600 cm⁻¹). | Confirmation of ligand coordination; Evidence of M-N bond formation. nih.gov |
| NMR Spectroscopy (¹H, ¹³C) | Changes in the chemical shifts (δ) of pyrazole ring and substituent protons/carbons. | Confirmation of metal-ligand interaction in diamagnetic complexes. researchgate.net |
| UV-Visible Spectroscopy | Appearance of d-d transition bands in the visible region and charge transfer bands. | Determination of coordination geometry and electronic properties of the metal center. nih.gov |
Application of Derived Metal Complexes in Homogeneous Catalysis
Metal complexes derived from pyrazole-based ligands have shown significant promise as catalysts in a variety of homogeneous catalytic reactions. nih.govmdpi.com The ability to systematically tune the steric and electronic environment around the metal center by modifying the pyrazole ligand is key to optimizing catalytic performance. jocpr.com
One notable application is in oxidation catalysis. bohrium.com For example, copper(II) complexes of pyrazole-derived ligands have been successfully employed as catalysts for the oxidation of catechol to o-quinone, mimicking the activity of the catecholase enzyme. jocpr.commdpi.combohrium.comresearch-nexus.net The catalytic activity in these systems is highly dependent on factors such as the nature of the ligand, the metal salt's counter-ion, and the solvent used. jocpr.commdpi.com Studies have shown that both the electronic and steric effects of substituents on the pyrazole ring strongly influence the catalytic activity of the complex. jocpr.com
Furthermore, pyrazole-ligated manganese complexes have been developed for efficient transfer hydrogenation reactions, a fundamental process in organic synthesis. rsc.org The design of the pyrazole ligand is crucial for establishing a highly efficient catalytic system. rsc.org The versatility of the pyrazole scaffold allows for the development of catalysts for a wide range of organic transformations, underscoring the importance of compounds like this compound as precursors for advanced catalytic systems.
Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira Couplings)
Palladium complexes featuring pyrazole-based ligands are extensively used in cross-coupling reactions, which are fundamental for the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
Suzuki-Miyaura Coupling: Bulky pyrazole-based ligands are effective in stabilizing palladium pre-catalysts for Suzuki-Miyaura reactions. The substituents on the pyrazole ring can be adjusted to modulate the steric and electrophilic characteristics of the metal center. For instance, palladium(II) complexes with bulky bis(pyrazolyl) ligands have been synthesized and evaluated. A phenyl-bearing pre-catalyst, at a loading of 0.33 mol%, achieved a 98% conversion of bromobenzene (B47551) and phenylboronic acid to biphenyl (B1667301) within 4 hours at 140 °C. rsc.orgrsc.org In contrast, a similar pre-catalyst with a tertiary butyl group resulted in an 81% conversion under the same conditions. rsc.orgrsc.org The reaction is also sensitive to the electronic nature of the substrates; an electron-withdrawing group on the aryl halide generally increases conversion rates, while the same group on the phenylboronic acid has the opposite effect. rsc.orgrsc.org Furthermore, specific palladium pre-catalysts have been found effective for the coupling of challenging substrates like 3- and 4-bromopyrazoles. nih.gov In aqueous media, a water-soluble palladium(II) complex with a pyridine-pyrazole N-N ligand has proven to be an effective catalyst for the Suzuki reaction under microwave irradiation. nih.gov
Heck Reaction: The Heck reaction, which forms a substituted alkene from an aryl halide and an alkene, is another area where pyrazole ligands have shown significant utility. Palladium complexes with pyridylpyrazole ligands, for example, serve as effective pre-catalysts for the reaction between phenyl halides and acrylates. acs.org The nature of the substituent at the N1 position of the pyrazole ring is crucial for catalytic performance. Ligands with a hydroxyethyl (B10761427) group at this position have yielded the best results, even enabling the challenging coupling of chlorobenzene. acs.orgacs.org Studies comparing different pyrazole-based ligands have shown that in the palladium-catalyzed reaction of iodobenzene (B50100) with butyl acrylate (B77674), pyrazolone-based ligands can be more efficient than pyrazole-based ligands under certain conditions. The presence of the ligand is critical; for example, using PdCl2 without a ligand for the reaction of iodobenzene with butyl acrylate resulted in only a 29% conversion, whereas conversions exceeding 80% were achieved with appropriate pyrazole-based ligands.
| Catalyst System | Aryl Halide | Alkene | Conversion (%) | Reference |
|---|---|---|---|---|
| PdCl₂ (no ligand) | Iodobenzene | Butyl acrylate | 29 | |
| Pd(OAc)₂ (no ligand) | Iodobenzene | Butyl acrylate | 25 | |
| PdCl₂ / Pyrazolone Ligand | Iodobenzene | Butyl acrylate | >80 | |
| [PdCl₂(pyridylpyrazole)] | Chlorobenzene | tert-butyl acrylate | Good | acs.orgacs.org |
Sonogashira Coupling: The Sonogashira coupling, which joins terminal alkynes with aryl or vinyl halides, has been successfully achieved using pyrazole-based systems. An efficient method involves a one-pot, Pd(II)/Cu(I)-catalyzed cascade reaction of N-propargyl sulfonylhydrazones that proceeds via Sonogashira coupling followed by cyclization to form the pyrazole ring itself. researchgate.netrsc.org This domino sequence demonstrates the utility of the coupling reaction in complex heterocyclic synthesis. rsc.org Research has also focused on developing copper-free Sonogashira reactions to create more environmentally benign processes, with various palladium catalysts and ligands being explored for this purpose. nih.govlibretexts.org
Oxidation Reactions (e.g., Catechol Oxidation, Aminophenol Oxidation)
Transition metal complexes with pyrazole-derived ligands are effective catalysts for oxidation reactions, often mimicking the function of metalloenzymes.
Catechol Oxidation: Copper(II) complexes generated in situ from pyrazole-based ligands are potent catalysts for the aerobic oxidation of catechol to o-quinone, modeling the activity of the catechol oxidase enzyme. arabjchem.orgjocpr.comresearchgate.net The catalytic efficiency is highly dependent on several factors, including the structure of the pyrazole ligand, the specific copper(II) salt used (e.g., acetate (B1210297), sulfate, nitrate), and the reaction solvent. arabjchem.orgbohrium.comresearchgate.net For example, a study of seven NH-pyrazole ligands found that the highest rate of catechol oxidation (27,449 µmol·L⁻¹·min⁻¹) was achieved with a specific ligand (L4) in combination with copper(II) acetate in a THF solvent. jocpr.com In another study, a tripodal pyrazolyl ligand (L2) with Cu(NO₃)₂ showed a higher rate of activity than the same ligand with CuCl₂. arabjchem.org The choice of solvent is critical; significant catecholase activity was observed in THF, whereas no activity was detected in acetonitrile (B52724) for certain systems. bohrium.comresearchgate.net
Aminophenol Oxidation: Similar pyrazole-ligated metal complexes can catalyze the oxidation of 2-aminophenol (B121084) (OAP) to 2-aminophenoxazinone (APX), mimicking phenoxazinone synthase activity. bohrium.comresearchgate.net Unlike catechol oxidation, which is often best catalyzed by copper complexes, cobalt complexes have shown superior performance for aminophenol oxidation in some cases. A study investigating six pyrazole-based ligands found that a CoCl₂ complex in THF was the most effective catalyst for this transformation, achieving a reaction rate of 2.034 µmol·L⁻¹·min⁻¹. bohrium.comresearchgate.net This highlights the tunability of the catalytic system, where both the ligand and the metal center can be optimized for a specific substrate.
| Substrate | Ligand/Metal Salt | Solvent | Reaction Rate (µmol·L⁻¹·min⁻¹) | Reference |
|---|---|---|---|---|
| Catechol | L1 / CuSO₄ | - | 1.734 (rate in µmol/mg catalyst/min is 0.0289) | arabjchem.org |
| Catechol | L1 / CuCl₂ | - | 0.108 (rate in µmol/mg catalyst/min is 0.0018) | arabjchem.org |
| Catechol | L6 / Cu(CH₃COO)₂ | THF | 5.596 | bohrium.comresearchgate.net |
| Catechol | L4 / Cu(CH₃COO)₂ | THF | 27.449 | jocpr.com |
| 2-Aminophenol | L4 / CoCl₂ | THF | 2.034 | bohrium.comresearchgate.net |
| Catechol | Various Ligands / Cu(II) Salts | Acetonitrile | No Activity Observed | bohrium.comresearchgate.net |
Other Catalytic Transformations (e.g., Hydrogenation, Polymerization, Oligomerization)
The application of pyrazole-derived ligands extends beyond C-C bond formation and oxidation to a variety of other important catalytic processes.
Hydrogenation: Ruthenium and manganese complexes bearing pyrazole-containing ligands have emerged as efficient catalysts for transfer hydrogenation reactions. Ruthenium(II) complexes with bidentate and tridentate pyrazolyl ligands are effective in the reduction of ketones, nitriles, olefins, and alkynes using alcohols like 2-propanol as the hydrogen source. scholaris.cacore.ac.uk Protic pyrazole ligands, which contain an N-H group, can participate directly in the catalytic cycle through metal-ligand cooperation, facilitating proton transfer steps. nih.gov More recently, cost-effective and abundant 3d metals have been explored. A manganese-based catalytic system employing a pyrazole ligand has been developed for the transfer hydrogenation of a broad range of substrates, demonstrating excellent functional group tolerance. rsc.orgrsc.org
Polymerization: In the field of polymer chemistry, pyrazole ligands have been shown to significantly enhance the catalytic activity of titanium(IV) isopropoxide for the ring-opening polymerization of L-lactide to produce polylactide (PLA), a biodegradable polymer. rsc.orgbohrium.comresearchgate.netrsc.org The addition of pyrazole derivatives as ancillary ligands can increase the catalytic activity by up to 17-fold compared to using the titanium precursor alone. researchgate.netrsc.org Structural studies of a resulting titanium-pyrazole complex revealed a dinuclear structure, suggesting that the pyrazole ligand facilitates a cooperative activation mechanism between two titanium centers, leading to the observed rate enhancement. rsc.orgresearchgate.netrsc.org
Oligomerization: Nickel(II) and palladium(II) complexes stabilized by pyrazole and pyrazolylethylamine ligands have been investigated as catalysts for olefin oligomerization. uj.ac.za Nickel complexes, when activated with an ethylaluminum dichloride co-catalyst, are active for ethylene (B1197577) oligomerization, with activities reaching as high as 4329 kg per mole of Ni per hour. researchgate.net The product distribution is highly influenced by the ligand structure. A nickel complex with a [2-(3,5-dimethyl-pyrazol-1-yl)-ethanol] ligand produced a mix of butenes (57%) and hexenes (43%). researchgate.net In contrast, a complex with a [1-(2-chloro-ethyl)-3,5-dimethyl-1H-pyrazole] ligand yielded mainly butenes (90%), demonstrating that subtle changes to the ligand can significantly alter the selectivity of the catalytic process. researchgate.net
Structure-Performance Relationships in Catalysis: Understanding the Role of Ligand Structure on Activity, Selectivity, and Stability
The catalytic performance of metal complexes derived from pyrazole ligands is intrinsically linked to the ligand's structure. The ability to systematically alter substituents on the pyrazole ring provides a powerful tool for understanding and optimizing catalytic systems.
Steric and Electronic Effects: The steric bulk and electronic properties of the pyrazole ligand are paramount in dictating catalytic outcomes. In Suzuki-Miyaura cross-coupling, increasing the steric bulk of substituents on bis(pyrazolyl)palladium complexes has been shown to enhance catalytic activity. rsc.orgrsc.org In the Heck reaction, the electronic nature of substituents is also critical. The presence of a hydroxyethyl group on the N1 position of a pyridylpyrazole ligand leads to superior catalysts. Theoretical studies suggest this is because the hydroxyl group stabilizes the cationic palladium complex formed during the catalytic cycle, making the dissociation of the halide thermodynamically more favorable. acs.org
Influence of the Metal, Counter-ion, and Solvent: The choice of metal and its associated counter-ion are crucial variables that work in concert with the ligand. In oxidation reactions, copper(II) complexes are generally superior for catechol oxidation, while cobalt(II) complexes can be more effective for aminophenol oxidation, demonstrating a metal-substrate specific relationship. bohrium.comresearchgate.net The counter-anion of the metal salt (e.g., Cl⁻, NO₃⁻, SO₄²⁻, CH₃COO⁻) also influences the coordination environment and, consequently, the catalytic activity. arabjchem.org Furthermore, the reaction solvent can dramatically alter performance, as seen in catechol oxidation where a switch from THF to acetonitrile can completely shut down the reaction, likely due to differences in reactant solubility and coordination of the solvent to the metal center. bohrium.comresearchgate.net
Role of Protic Functionality and Cooperative Catalysis: The presence of a protic N-H group on the pyrazole ring can enable metal-ligand bifunctional catalysis. nih.gov In transfer hydrogenation reactions, this N-H group can act as an internal proton shuttle, facilitating the transfer of hydrogen from the hydrogen source to the substrate. This cooperative mechanism can lead to significantly enhanced reaction rates compared to analogous systems with N-substituted (aprotic) pyrazole ligands. nih.gov A different form of cooperation is observed in the polymerization of L-lactide, where pyrazole ligands are proposed to bridge two titanium centers, enabling a more efficient dinuclear activation mechanism for the monomer. researchgate.netrsc.org These examples underscore that the ligand is not merely a spectator but an active participant in the catalytic transformation, and its rational design is key to developing next-generation catalysts.
Computational and Theoretical Investigations of 4 Bromo 1,3 Dimethyl 5 Phenyl 1h Pyrazole
Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. nih.govderpharmachemica.comresearchgate.net It provides a balance between accuracy and computational cost, making it a standard tool for analyzing molecules of this complexity. Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to solve the Schrödinger equation approximately. derpharmachemica.comnih.gov
Optimized Molecular Geometry and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 4-Bromo-1,3-dimethyl-5-phenyl-1H-pyrazole, key parameters such as bond lengths, bond angles, and dihedral angles are calculated.
A crucial aspect of the conformational analysis would be the dihedral angle between the pyrazole (B372694) and phenyl rings. This angle determines the degree of conjugation between the two ring systems, which significantly influences the molecule's electronic properties. The presence of methyl groups and a bromine atom on the pyrazole ring will induce specific steric and electronic effects, leading to a preferred rotational orientation of the phenyl group. For similar pyrazole derivatives, studies have shown that benzene (B151609) rings are often twisted out of the plane of the pyrazole ring. researchgate.net
| Parameter | Bond/Atoms Involved | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C4-Br | ~1.88 | |
| N1-N2 | ~1.36 | |
| C5-C(Phenyl) | ~1.48 | |
| **Bond Angles (°) ** | ||
| C3-C4-C5 | ~106 | |
| N1-C5-C4 | ~110 | |
| Dihedral Angle (°) |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. youtube.com
The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For pyrazole derivatives, these calculations help predict their behavior in various chemical environments. derpharmachemica.com
Table 2: Illustrative Frontier Molecular Orbital Properties (Hypothetical Data) Note: These values are examples and not actual calculated data for the title compound.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Molecular Electrostatic Potential (MESP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive behavior of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net
For this compound, the MESP surface would likely show negative potential (typically colored red) around the nitrogen atoms of the pyrazole ring due to their lone pairs of electrons, indicating these are sites susceptible to electrophilic attack. The region around the bromine atom might also exhibit positive potential (a "sigma-hole"), making it a potential site for halogen bonding. Positive potential (blue) is expected around the hydrogen atoms. This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other reagents or biological targets. derpharmachemica.comresearchgate.net
Charge Distribution, Bond Orders, and Aromaticity Indices
Analysis of charge distribution, often using methods like Mulliken population analysis, reveals how electron density is spread across the molecule. researchgate.net This information helps to understand the polarity of different bonds and the reactivity of various atomic sites. In the title compound, the bromine atom and the nitrogen atoms would be expected to carry partial negative charges, while the carbon atoms bonded to them would have partial positive charges.
Bond order calculations provide insight into the nature of the chemical bonds (single, double, triple), and aromaticity indices (such as the Nucleus-Independent Chemical Shift, NICS) would be used to quantify the aromatic character of the pyrazole and phenyl rings.
Molecular Modeling and Dynamics (MD) Simulations for Conformational Space and Solvent Effects
While quantum chemical calculations are typically performed on a single molecule in a vacuum (gas phase), Molecular Dynamics (MD) simulations can model the behavior of the molecule over time, often in the presence of a solvent. researchgate.net MD simulations provide insights into the conformational flexibility of the molecule, showing how the phenyl ring might rotate relative to the pyrazole core at different temperatures.
Furthermore, these simulations are essential for understanding the effects of different solvents on the molecule's structure and stability. researchgate.net By explicitly including solvent molecules (e.g., water, ethanol), MD can model solvation energies and how intermolecular interactions, such as hydrogen bonding, might influence the compound's preferred conformation and properties in a solution environment.
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies are statistical methods used to correlate the structural or physicochemical properties of a series of compounds with their biological activity or a specific property. nih.govresearchgate.netnih.gov For a class of compounds like pyrazole derivatives, a QSPR model could be developed to predict properties such as solubility, stability, or reactivity based on calculated molecular descriptors.
These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or topological. By building a mathematical model based on a set of known pyrazole derivatives, the properties of new compounds, including this compound, could be predicted without the need for extensive experimental work. researchgate.net This approach is widely used in drug design and materials science to screen potential candidates and guide synthetic efforts.
Derivation of Steric, Electronic, and Topological Molecular Descriptors
The characterization of this compound at a molecular level involves the calculation of a variety of descriptors that quantify its steric, electronic, and topological features. These descriptors are often derived using quantum chemical methods, such as Density Functional Theory (DFT). researchgate.netnih.gov
Steric Descriptors: These parameters describe the size and shape of the molecule, which are crucial for understanding its interactions with other molecules. For this compound, key steric descriptors would include:
Molecular Volume and Surface Area: These fundamental properties influence the molecule's bulk properties and how it fits into active sites of enzymes or crystal lattices.
Steric Hindrance Parameters: Specific parts of the molecule, such as the bulky phenyl and bromo substituents, create steric hindrance that can influence its reactivity. Computational methods can quantify this hindrance.
Electronic Descriptors: These descriptors provide information about the electron distribution within the molecule, which is fundamental to its reactivity and intermolecular interactions. Important electronic descriptors for this compound include:
Partial Atomic Charges: These calculations assign a partial charge to each atom in the molecule, identifying electron-rich and electron-deficient centers.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the molecule's surface, highlighting regions that are prone to electrophilic and nucleophilic attack. researchgate.net
Topological Descriptors: Also known as constitutional descriptors, these are numerical values derived from the graph representation of the molecule. They encode information about the connectivity of atoms and are often used in quantitative structure-activity relationship (QSAR) studies. ej-chem.org Examples include:
Connectivity Indices (e.g., Randić index): These indices reflect the degree of branching in the molecular structure.
Wiener Index: This descriptor is calculated from the distances between all pairs of atoms in the molecular graph and relates to molecular size and shape.
Table 1: Illustrative Steric, Electronic, and Topological Descriptors for this compound
| Descriptor Type | Descriptor Name | Illustrative Value | Significance |
| Steric | Molecular Volume | ~200-250 ų | Influences packing in solid state and solvent interactions. |
| Molecular Surface Area | ~250-300 Ų | Relates to intermolecular interactions and solubility. | |
| Electronic | Dipole Moment | ~2-4 D | Indicates the molecule's overall polarity. |
| HOMO Energy | ~ -6.0 to -7.0 eV | Relates to the molecule's electron-donating ability. | |
| LUMO Energy | ~ -1.0 to -2.0 eV | Relates to the molecule's electron-accepting ability. | |
| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | Indicator of chemical reactivity and kinetic stability. | |
| Topological | Wiener Index | Varies | Encodes information about molecular branching and size. |
| Randić Index | Varies | Reflects the degree of connectivity in the molecule. |
Note: The values in this table are illustrative and would need to be calculated using specific computational methods.
Correlation with Experimental Chemical Reactivity, Stability, or Coordination Preferences
The true power of computational descriptors lies in their ability to be correlated with experimentally observed properties. For this compound, these correlations can provide a deeper understanding of its chemical behavior.
Chemical Reactivity: The energies of the frontier molecular orbitals (HOMO and LUMO) and the MEP map can be directly correlated with the molecule's reactivity. For instance, a high HOMO energy would suggest a greater propensity to undergo electrophilic attack, while a low LUMO energy indicates a susceptibility to nucleophilic attack. The MEP map can pinpoint the specific atomic sites where these reactions are most likely to occur.
Stability: The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability. A larger gap generally implies higher stability and lower reactivity. researchgate.net Thermodynamic parameters, such as the heat of formation, can also be calculated and correlated with the molecule's thermal stability.
Coordination Preferences: In the context of forming metal complexes, electronic descriptors are invaluable. The partial atomic charges and the locations of lone pairs of electrons (e.g., on the pyrazole nitrogen atoms) can predict the most likely coordination sites for metal ions. The steric bulk of the substituents, as quantified by steric descriptors, will also play a crucial role in determining the geometry and stability of the resulting coordination compounds.
In Silico Mechanistic Studies of Reactions Involving this compound
Computational chemistry allows for the detailed investigation of reaction mechanisms at a level of detail that is often inaccessible through experimental methods alone. For reactions involving this compound, in silico mechanistic studies can elucidate the step-by-step pathway from reactants to products.
This typically involves:
Locating Stationary Points: The geometries of the reactants, products, intermediates, and transition states along the reaction coordinate are optimized.
Visualizing Reaction Pathways: The intrinsic reaction coordinate (IRC) is often calculated to confirm that a transition state connects the intended reactants and products.
For example, in a nucleophilic substitution reaction at the bromine-bearing carbon, computational studies could determine whether the reaction proceeds through a concerted (SN2-like) or a stepwise (SN1-like) mechanism. The calculated activation barriers for each pathway would reveal the most favorable route.
Predictive Modeling of Chemical Behavior and Reaction Outcomes
The molecular descriptors derived from computational studies can be used to build predictive models for the chemical behavior and reaction outcomes of this compound and related compounds. A common approach is the development of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. ej-chem.org
These models use statistical methods to establish a mathematical relationship between a set of molecular descriptors (the independent variables) and an observed activity or property (the dependent variable). For instance, a QSAR model could be developed to predict the biological activity of a series of pyrazole derivatives based on their calculated electronic and steric properties.
Similarly, QSPR models can be used to predict various physicochemical properties, such as solubility, boiling point, or chromatographic retention times. For reaction outcomes, predictive models can be developed to forecast the yield of a particular product or the selectivity of a reaction under different conditions. These models are valuable tools in rational drug design and materials science, as they can be used to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing. nih.gov
Advanced Synthetic Applications As a Chemical Intermediate and in Materials Science
Utilization as a Building Block for Complex Heterocyclic Architectures
The structure of 4-Bromo-1,3-dimethyl-5-phenyl-1H-pyrazole is an ideal starting point for the synthesis of more intricate molecular frameworks, particularly those containing multiple heterocyclic units. The reactivity of the carbon-bromine bond is central to these transformations.
Fused pyrazole (B372694) systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, are prominent scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. researchgate.netmdpi.com The synthesis of these bicyclic heterocycles often requires pyrazole precursors with specific functional groups, such as amino or carbonyl moieties, ortho to each other. This compound can be strategically converted into these necessary precursors.
The bromo-group at the C4 position can be readily transformed into other functional groups through well-established organometallic reactions. For instance, palladium-catalyzed Buchwald-Hartwig amination can introduce an amino group, while cyanation followed by reduction or hydrolysis can yield aminomethyl or carboxyl groups. Subsequent intramolecular or intermolecular condensation reactions can then be employed to construct the adjoining pyridine (B92270) or pyrimidine (B1678525) ring.
Common synthetic strategies to access these fused systems from suitably functionalized pyrazoles include:
Friedländer Annulation: Condensation of a 5-amino-4-formylpyrazole with a ketone or other active methylene (B1212753) compound to form the pyrazolo[3,4-b]pyridine ring. semanticscholar.org
Condensation with 1,3-Dielectrophiles: Reaction of a 5-aminopyrazole with α,β-unsaturated ketones or 1,3-dicarbonyl compounds to build the fused pyridine ring. nih.govmdpi.com
Pyrimidine Ring Formation: Cyclization of a 5-amino-4-cyanopyrazole or a 5-amino-4-carboxamidopyrazole with reagents like formamide (B127407) or orthoformates to yield pyrazolo[3,4-d]pyrimidines. nih.govekb.eg
The following table outlines the key transformations for converting the bromo-pyrazole into precursors for fused systems.
| Starting Material | Reaction Type | Reagent Example | Resulting Functional Group | Target Fused System |
| 4-Bromopyrazole Derivative | Buchwald-Hartwig Amination | Benzophenone imine, Pd catalyst, base | -NH₂ (Amino) | Pyrazolo[3,4-b]pyridine, Pyrazolo[3,4-d]pyrimidine |
| 4-Bromopyrazole Derivative | Suzuki Coupling | Acyl-boronic acid equivalent | -C(O)R (Carbonyl) | Pyrazolo[3,4-b]pyridine |
| 4-Bromopyrazole Derivative | Cyanation | Zn(CN)₂, Pd catalyst | -CN (Cyano) | Pyrazolo[3,4-d]pyrimidine |
| 4-Bromopyrazole Derivative | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | -C≡CR (Alkynyl) | Pyrazolo[3,4-b]pyridine |
This table presents plausible synthetic transformations based on established chemical principles for converting a 4-bromopyrazole into key intermediates for the synthesis of fused heterocyclic systems.
The development of macrocycles is a significant area of research, particularly in drug discovery, where conformational constraint can lead to enhanced selectivity and potency. nih.gov this compound can serve as a rigid scaffold or a linker unit in the construction of macrocyclic architectures. The bromo-group provides a reactive site for intramolecular cyclization or for coupling with another reactive moiety on a separate molecular fragment.
For example, a derivative of this compound, functionalized with a second reactive group (e.g., a boronic ester on the phenyl ring), could undergo an intramolecular Suzuki coupling to form a strained ring system. More commonly, it could act as a bifunctional building block in an intermolecular reaction with another bifunctional partner to construct a large ring. This approach has been successfully used to create pyrazole-based macrocyclic kinase inhibitors. nih.gov
In the realm of supramolecular chemistry, the bromine atom can participate in halogen bonding, a non-covalent interaction that can direct the self-assembly of molecules into well-defined, higher-order structures. researchgate.net The interplay between halogen bonds, π–π stacking (from the phenyl ring and pyrazole core), and hydrogen bonding can be exploited to create complex supramolecular networks from pyrazole-based building blocks.
Role in the Development of Advanced Organic Materials
Brominated heteroaromatic compounds are fundamental building blocks for the synthesis of advanced organic materials, including conjugated polymers and small molecules for electronics. researchgate.netmdpi.com The C-Br bond in this compound is an ideal site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.
This compound can be envisioned as a monomer in polymerization reactions. For instance, Suzuki polycondensation with an aryl-diboronic acid or Stille polycondensation with an organotin reagent could produce conjugated polymers. In such materials, the 1,3-dimethyl-5-phenyl-1H-pyrazole unit would be integrated into the polymer backbone, influencing the material's structural and conformational properties. The specific substitution pattern (1,3-dimethyl-5-phenyl) provides steric bulk that can affect polymer solubility and chain packing in the solid state.
The following table summarizes key cross-coupling reactions that can be applied to this compound for the synthesis of advanced organic material structures.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki Coupling | Organoboron compound (R-B(OR)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), base | C-C |
| Stille Coupling | Organotin compound (R-SnR'₃) | Pd catalyst (e.g., Pd(PPh₃)₄) | C-C |
| Heck Coupling | Alkene | Pd catalyst, base | C-C |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, base | C-C |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, base | C-N |
This interactive data table showcases the versatility of the C-Br bond in this compound for constructing a wide range of chemical linkages essential for materials science.
Derivatization for Novel Chemical Probes and Tools in Chemical Research
Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The development of a potent and selective probe often involves the late-stage functionalization of a core scaffold to introduce reporter groups, affinity tags, or photo-reactive cross-linkers. The reactivity of the C4-bromo position makes this compound an excellent platform for such modifications. nih.gov
Starting from a biologically active pyrazole core, the bromo-group can be replaced with a variety of functional moieties using the aforementioned cross-coupling reactions. This allows for the modular synthesis of a library of chemical probes. For example, a fluorescent dye could be attached via Suzuki or Sonogashira coupling to enable visualization in cellular imaging experiments. An alkyne or azide (B81097) handle could be installed for subsequent "click" chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition), allowing for the attachment of the pyrazole to proteins or surfaces.
The following table provides examples of derivatizations to generate chemical tools.
| Reaction Type | Reagent Containing Functional Moiety | Introduced Moiety | Application |
| Sonogashira Coupling | Dansyl-acetylene | Dansyl (Fluorophore) | Fluorescence Imaging/Assay |
| Suzuki Coupling | 4-(Pinacolatoboronyl)aniline | Aniline | Linker for further functionalization |
| Buchwald-Hartwig Amination | Propargylamine | Propargyl (Alkyne handle) | Click Chemistry |
| Stille Coupling | Biotin-linker-stannane | Biotin | Affinity Purification |
This table illustrates how the 4-bromo position can be leveraged to append various functional groups, converting the core pyrazole structure into a specialized tool for chemical biology research.
Conclusions and Future Perspectives in the Chemistry of 4 Bromo 1,3 Dimethyl 5 Phenyl 1h Pyrazole
Synthesis and Reactivity: Key Discoveries and Remaining Challenges
The synthesis of polysubstituted pyrazoles has been a subject of extensive research, with key discoveries revolving around the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. pharmajournal.netmdpi.com For 4-Bromo-1,3-dimethyl-5-phenyl-1H-pyrazole, the primary synthetic route would logically involve the reaction of a suitably substituted 1,3-diketone with methylhydrazine, followed by regioselective bromination at the C4 position. pharmajournal.netjmcs.org.mx The discovery that the C4 position of the pyrazole (B372694) ring is susceptible to electrophilic substitution allows for direct bromination, often using reagents like N-Bromosuccinimide (NBS). jmcs.org.mxmdpi.com
The most significant discovery regarding its reactivity is the utility of the carbon-bromine bond as a versatile functional handle. Bromo-heteroarenes are valuable precursors for a wide array of transformations, particularly transition-metal-catalyzed cross-coupling reactions. mdpi.com This reactivity allows for the C4 position to be a point of diversification, transforming the bromo-pyrazole into more complex molecular architectures.
Despite these advances, several challenges remain.
Regioselectivity: In syntheses starting from unsymmetrical 1,3-diketones and substituted hydrazines, controlling the regioselectivity to obtain the desired 1,3,5-substitution pattern can be a significant hurdle, often leading to mixtures of isomers. mdpi.comnih.gov
Green Synthesis: Many established protocols for pyrazole synthesis and bromination rely on harsh reagents and organic solvents. jmcs.org.mx A future challenge lies in developing more environmentally benign, "green" methodologies, potentially utilizing solvent-free conditions, microwave-assisted synthesis, or heterogeneous catalysts to improve efficiency and sustainability. nih.govresearchgate.netmdpi.com
Reaction Optimization: While the reactivity of the C-Br bond is well-established, optimizing reaction conditions for specific, complex substrates to avoid side reactions and maximize yields remains a persistent challenge in multi-step synthetic sequences.
Opportunities for Further Chemical Derivatization and Functionalization
The future of this compound chemistry is rich with opportunities for derivatization, primarily leveraging the C4-bromo substituent. This position is primed for creating new carbon-carbon and carbon-heteroatom bonds, making the compound a valuable building block.
The most promising avenue for functionalization is through transition-metal-catalyzed cross-coupling reactions. rsc.org These reactions provide a powerful toolkit for introducing a wide range of substituents onto the pyrazole core. The development of direct C-H functionalization techniques also presents a novel, though more challenging, route to derivatizing other positions on the pyrazole or phenyl rings. rsc.org
Below is a table outlining potential cross-coupling reactions for the derivatization of this compound, based on established methods for bromo-heterocycles.
| Reaction Type | Reagent/Catalyst System | Potential Introduced Group | Significance |
| Suzuki Coupling | Aryl/heteroaryl boronic acid or ester, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl, Heteroaryl | Construction of biaryl systems for applications in medicinal chemistry and materials science. acs.orgznaturforsch.com |
| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl | Introduction of vinyl groups, which can be further modified. |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu co-catalysis, Base | Alkynyl | Synthesis of conjugated enyne systems, useful in electronic materials and as synthetic intermediates. |
| Stille Coupling | Organostannane (e.g., Aryl-SnR₃), Pd catalyst | Aryl, Alkenyl, Alkynyl | A versatile method, though toxicity of tin reagents is a concern. |
| Buchwald-Hartwig Amination | Amine, Pd or Cu catalyst, Base | Amino (NR₂), Amido (NHCOR) | Formation of C-N bonds, crucial for synthesizing pharmacologically active compounds. |
| Cyanation | Cyanide source (e.g., Zn(CN)₂, KCN), Pd catalyst | Cyano (-CN) | Introduction of a nitrile group, a versatile precursor for amines, carboxylic acids, and amides. |
These derivatization strategies open the door to creating vast libraries of novel compounds based on the 1,3-dimethyl-5-phenyl-1H-pyrazole scaffold, which can then be screened for various applications.
Advancements in Spectroscopic Characterization and Computational Chemistry for This Compound
The unambiguous characterization of this compound and its derivatives relies on a combination of modern spectroscopic techniques. While standard methods like ¹H and ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy are routine for structural confirmation, future advancements will focus on more nuanced analyses. mdpi.comnanobioletters.com Two-dimensional NMR techniques (COSY, HSQC, HMBC) will be essential for assigning complex structures derived from it. For chiral derivatives, advanced techniques like vibrational circular dichroism (VCD) could be employed to determine absolute stereochemistry.
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful predictive capabilities that can guide and complement experimental work. nih.gov DFT calculations can provide deep insights into the molecule's properties before synthesis is even attempted. researchgate.net For this compound, computational studies are poised to make significant contributions.
Key areas for future computational investigation include:
Reaction Mechanism Studies: Elucidating the transition states and energy profiles for its synthesis and subsequent derivatization reactions to rationalize regioselectivity and optimize conditions.
Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data and confirm structural assignments. nih.govtandfonline.com
Reactivity Indices: Using Frontier Molecular Orbital (HOMO-LUMO) analysis and Molecular Electrostatic Potential (MEP) maps to predict sites of electrophilic and nucleophilic attack, thereby guiding functionalization strategies. researchgate.netnih.gov
The synergy between advanced spectroscopy and high-level computational chemistry will be crucial for accelerating the design and discovery of new functional molecules derived from this pyrazole scaffold.
| Computational Method | Application for this compound | Potential Insights |
| Density Functional Theory (DFT) | Geometry Optimization & Vibrational Analysis | Predicts the most stable 3D structure and theoretical IR/Raman spectra. nih.gov |
| Time-Dependent DFT (TD-DFT) | Electronic Spectra Prediction | Calculates UV-Vis absorption spectra, aiding in the design of photoactive materials. |
| NMR Chemical Shift Calculation | GIAO (Gauge-Including Atomic Orbital) Method | Predicts ¹H and ¹³C NMR chemical shifts to help confirm experimental assignments. nih.gov |
| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO Energy Calculation | Assesses kinetic stability and predicts the most likely sites for chemical reactions. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Mapping Electron Density | Visualizes electron-rich and electron-poor regions, predicting sites for intermolecular interactions. researchgate.net |
Broader Impact on Fundamental Organic Chemistry and Catalysis
The exploration of this compound and its derivatives extends beyond the compound itself, contributing to the broader field of heterocyclic chemistry. ias.ac.in The pyrazole ring is a privileged scaffold in medicinal chemistry and materials science, and understanding the synthesis and functionalization of this specific, highly substituted example provides valuable data for developing general synthetic methodologies. nih.govnih.govresearchgate.net
The derivatization of this compound, particularly through cross-coupling reactions, serves as a case study for the application of modern catalytic methods to complex heterocyclic systems. The resulting novel pyrazole derivatives have significant potential as ligands in coordination chemistry and catalysis. nih.gov The two nitrogen atoms of the pyrazole ring can act as coordination sites for metal ions, and by tuning the substituents at the C4 and C5 positions, it is possible to modulate the electronic and steric properties of the resulting metal complexes. This could lead to the development of new, highly efficient catalysts for a variety of organic transformations. mdpi.com
In essence, this compound is not merely a single molecule but a gateway to a vast chemical space. Future research into its synthesis, reactivity, and derivatization will not only unlock its own potential but also contribute to the fundamental principles of organic synthesis, catalysis, and the rational design of functional molecules.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Bromo-1,3-dimethyl-5-phenyl-1H-pyrazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions starting from pyrazole precursors. Bromination at the 4-position is achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions. For example, bromination of 1,3-dimethyl-5-phenylpyrazole in a solvent like CCl₄ or DMF at 0–25°C yields the target compound. Optimization involves adjusting reaction time (e.g., 8–12 hours), stoichiometry of brominating agents (1.0–1.2 equivalents), and purification via column chromatography (silica gel, hexane/ethyl acetate) .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Characterization combines spectroscopic and crystallographic techniques:
- NMR : , , and NMR identify substituent positions and electronic environments (e.g., bromine’s deshielding effect at C4) .
- X-ray diffraction : Single-crystal analysis confirms bond lengths (e.g., C–Br ≈ 1.89 Å) and dihedral angles between aromatic rings (e.g., 74.9° between pyrazole and phenyl groups) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 281.02) .
Q. What are the primary applications of this compound in heterocyclic chemistry?
- Methodological Answer : The bromine atom at C4 serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize complex derivatives. It is used as a precursor for:
- Pharmaceutical scaffolds : Functionalization via palladium-catalyzed coupling introduces aryl/heteroaryl groups for bioactivity screening .
- Materials science : Incorporation into polymers or coordination complexes exploits its steric and electronic properties .
Advanced Research Questions
Q. How can regioselectivity challenges in electrophilic substitution reactions of this compound be resolved?
- Methodological Answer : The electron-withdrawing bromine at C4 directs electrophiles to the less hindered C5 position. To override this, use directing groups (e.g., –COOR) or Lewis acids (e.g., FeCl₃) to modulate reactivity. For example, Vilsmeier-Haack formylation at C5 requires DMF/POCl₃ under anhydrous conditions, achieving >80% yield .
Q. What strategies address contradictory spectral data in structural elucidation of derivatives?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting) arise from dynamic effects or crystallographic disorder. Resolve via:
- Variable-temperature NMR : Identifies conformational exchange (e.g., hindered rotation of the phenyl group).
- DFT calculations : Compare experimental vs. computed chemical shifts to validate tautomeric forms .
Q. How does the compound’s electronic profile influence its biological activity in drug discovery?
- Methodological Answer : The bromine and phenyl groups enhance lipophilicity, improving membrane permeability. Structure-activity relationship (SAR) studies show:
- Anticancer potential : Derivatives with trifluoromethyl groups exhibit cytotoxicity (IC₅₀ < 10 µM) via kinase inhibition .
- Antimicrobial activity : Pyrazole-thiazole hybrids disrupt bacterial cell walls (MIC 2–8 µg/mL) .
- Experimental design : Use in vitro assays (MTT for cytotoxicity, broth dilution for antimicrobials) paired with molecular docking to correlate activity with electronic parameters (HOMO-LUMO gaps, LogP) .
Q. What are the limitations of current synthetic methods, and how can they be improved?
- Methodological Answer : Key limitations include low yields in cross-coupling (≤60%) and byproduct formation from competing C–H activation. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
